Cloruro de 1-bencilquinolinio

Descripción general

Descripción

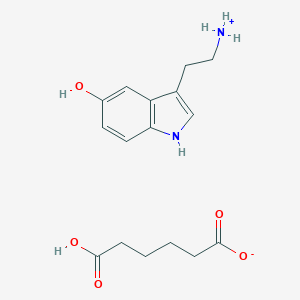

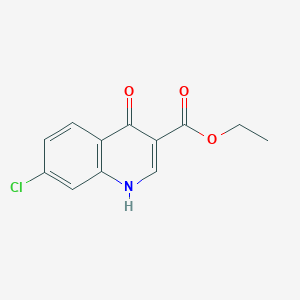

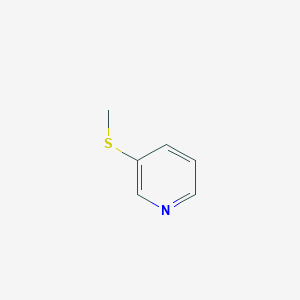

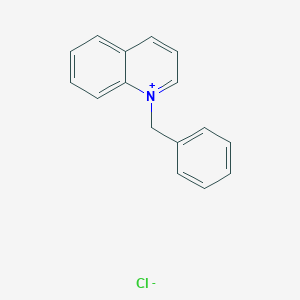

1-Benzylquinolinium chloride is a useful research compound. Its molecular formula is C16H14ClN and its molecular weight is 255.74 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Benzylquinolinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190376. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzylquinolinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylquinolinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Cloruro de 1-bencilquinolinio: se ha explorado por su potencial en la investigación anticancerígena. Está involucrado en la síntesis de complejos metálicos y derivados que exhiben actividades anticancerígenas . Estos compuestos se estudian por su capacidad para interactuar con líneas celulares cancerosas, mostrando promesa como agentes terapéuticos. El papel del compuesto en la síntesis de nuevos derivados de benzoquinolina, que han mostrado una actividad anticancerígena significativa, es particularmente notable .

Síntesis Orgánica

En química orgánica, el This compound sirve como catalizador de transferencia de fase. Facilita varias reacciones como la sulfenilación de β-ceto sulfóxidos y la reacción aza-Henry asimétrica para sintetizar N-carbamoyl-protegidas β-nitroaminas de α-amido sulfonas . Esta versatilidad lo convierte en un reactivo valioso en la síntesis de moléculas orgánicas complejas.

Sondeo Fluorescente

El compuesto se utiliza como sonda fluorescente en aplicaciones biológicas. Ayuda en la detección y estudio de biomoléculas, contribuyendo a los avances en la imagenología celular y el diagnóstico médico . Su capacidad para actuar como un marcador fluorescente mejora la comprensión de los procesos biológicos a nivel molecular.

Preparación Farmacéutica

This compound: se utiliza en la preparación de productos farmacéuticos. Actúa como aditivo e inhibidor de la corrosión, desempeñando un papel crucial en el control de agentes para el ácido clorhídrico, que es esencial para reducir la corrosión de las superficies metálicas durante la fabricación farmacéutica .

Fabricación de Tintes

En la industria de los tintes, el This compound está involucrado en la síntesis de varios tintes. Sus propiedades como tensioactivo catiónico y alta actividad superficial lo hacen adecuado para aplicaciones en procesos de fabricación de tintes .

Síntesis Química

El compuesto se usa comúnmente como un reactivo en la síntesis química. Está involucrado en la preparación de una amplia gama de compuestos, incluidos productos farmacéuticos y tintes, y se valora por su papel en la facilitación de transformaciones químicas complejas.

Mecanismo De Acción

Target of Action

1-Benzylquinolinium chloride, also known as BQC, is primarily used as a catalyst in various chemical reactions . It belongs to the class of cinchona family of alkaloids . The compound’s primary targets are the reactants in these chemical reactions, where it facilitates the transformation of reactants to products.

Mode of Action

BQC interacts with its targets by acting as a phase transfer catalyst . It is used in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions . By doing so, it enables the transfer of a reactant from one phase into another where reaction can occur, thus enhancing the rate of the reaction.

Biochemical Pathways

The exact biochemical pathways affected by BQC are dependent on the specific reactions it catalyzes. For instance, in sulfenylation of various β-keto sulfoxides and in the synthesis of N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction , BQC acts as a catalyst . The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.

Result of Action

The result of BQC’s action is the facilitation of chemical reactions. It enhances the rate of reactions and allows them to proceed under milder conditions than would be possible without a catalyst . On a molecular level, it enables the transformation of reactants into products. On a cellular level, the effects would depend on the specific reactants and products involved in the reaction.

Action Environment

The action of BQC as a catalyst can be influenced by various environmental factors, including the pH , temperature , and concentration of the reactants . For instance, it is used in the presence of hydroxide bases, suggesting that a basic environment may be necessary for its catalytic activity . .

Safety and Hazards

1-Benzylquinolinium chloride is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers A study was performed using quinolinium salt as a separating agent for double azeotropic mixtures in the process of extractive distillation . Gas chromatography was employed to study the liquid–vapor equilibrium in a methanol–benzene–chloride N-benzylquinolinium system at 101.3 kPa and different concentrations of organic salt .

Análisis Bioquímico

Biochemical Properties

It is known to be used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .

Cellular Effects

Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential and water secretion into the luminal side of epithelial tissues .

Molecular Mechanism

As a catalyst, it likely facilitates various chemical reactions without undergoing permanent changes itself .

Propiedades

IUPAC Name |

1-benzylquinolin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEJZIULYONCQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044593 | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15619-48-4 | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15619-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015619484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)quinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylquinolinium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P729Y93KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.